8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
8-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is usually in liquid form .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives, such as 8-Bromo-1,2,3,4-tetrahydroquinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis
The InChI code for 8-Bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical and Chemical Properties Analysis
8-Bromo-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 212.09 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization
8-Bromo-1,2,3,4-tetrahydroquinoline derivatives serve as valuable intermediates in organic synthesis, contributing to the development of various quinoline-based compounds with potential therapeutic applications. Şahin et al. (2008) explored the bromination reaction of 1,2,3,4-tetrahydroquinoline, yielding synthetically valuable derivatives like 6,8-dibromo-1,2,3,4-tetrahydroquinoline. These compounds were further transformed into quinolines and trisubstituted quinoline derivatives through various synthetic routes, showcasing their versatility in synthetic chemistry (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Photolabile Protecting Groups
Brominated hydroxyquinoline, including derivatives related to 8-bromo-1,2,3,4-tetrahydroquinoline, have been explored for their utility as photolabile protecting groups. Such compounds, due to their sensitivity to multiphoton excitation, find application in the controlled release of bioactive molecules upon light irradiation. Fedoryak and Dore (2002) describe the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), which exhibits higher quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other photolabile groups. This makes BHQ and its derivatives useful in biological contexts, where controlled release of caged compounds is required (Fedoryak & Dore, 2002).
Metal Complex Formation and Biological Activity
8-Hydroxyquinoline derivatives, closely related to 8-bromo-1,2,3,4-tetrahydroquinoline, have shown significant potential in forming metal complexes with therapeutic implications. For instance, Kotian et al. (2021) studied the in vitro cytotoxicity of 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes against breast cancer cell lines. These studies highlight the potential of such compounds in developing new anticancer treatments, with the metal complexes showing enhanced antiproliferative activity compared to their ligand counterparts (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Mode of Action
It’s known that tetrahydroquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities .
Safety and Hazards
Future Directions
The development of new methods for the preparation of quinolines and their hydrogenated derivatives, such as 8-Bromo-1,2,3,4-tetrahydroquinoline, and the improvement of existing synthetic methods represents an urgent challenge . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLPILGGVHSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-17-9 | |
Record name | 8-bromo-1,2,3,4-tetrahydroquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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